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Abstract
Fosimdesonide is a potent glucocorticoid receptor modulator (GRM) that constitutes the

cytotoxic payload of the antibody-drug conjugate (ADC) Adalimumab Fosimdesonide (coded

as ABBV-154). This investigational therapeutic agent is designed for the targeted delivery of a

glucocorticoid to immune cells expressing transmembrane tumor necrosis factor-alpha (TNF-

α). By leveraging the specificity of the anti-TNF-α monoclonal antibody adalimumab,

Adalimumab Fosimdesonide aims to concentrate the anti-inflammatory activity of its

glucocorticoid payload at sites of inflammation, thereby enhancing efficacy while minimizing the

systemic adverse effects commonly associated with glucocorticoid therapy. This document

provides a comprehensive overview of the pharmacological profile of Fosimdesonide,

detailing its mechanism of action, preclinical data, and clinical trial outcomes for Adalimumab

Fosimdesonide.

Introduction
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents widely

used in the treatment of autoimmune and inflammatory diseases. However, their long-term

systemic use is limited by a well-documented profile of serious side effects. Adalimumab

Fosimdesonide (ABBV-154) represents a novel therapeutic strategy to overcome this

limitation by selectively delivering a potent GRM, Fosimdesonide, to activated immune cells.

The ADC consists of the fully human anti-TNF-α monoclonal antibody, adalimumab, conjugated
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to Fosimdesonide via a stable linker. This targeted delivery is intended to achieve high local

concentrations of the glucocorticoid at the site of inflammation, leading to improved therapeutic

outcomes with a reduced systemic glucocorticoid burden.

Adalimumab Fosimdesonide (ABBV-154)
Structure and Composition
Adalimumab Fosimdesonide is a complex molecule comprising three key components:

Monoclonal Antibody: Adalimumab, a human IgG1 monoclonal antibody that binds with high

affinity and specificity to human TNF-α.

Payload: Fosimdesonide, a potent glucocorticoid receptor modulator.

Linker: A stable linker that connects Fosimdesonide to the adalimumab antibody. For ABBV-

154, a bromoacetamide (BrAc) attachment chemistry is used with a Gly-Glu linker and a

phosphate prodrug modification to improve stability and homogeneity.[1] The drug-to-

antibody ratio (DAR) for Adalimumab Fosimdesonide is approximately 3.9 to 4.[1][2]

Mechanism of Action
The proposed mechanism of action for Adalimumab Fosimdesonide involves a multi-step

process that combines the biological activities of both the antibody and the payload.

Targeting: The adalimumab component of the ADC binds to transmembrane TNF-α

expressed on the surface of activated immune cells, such as macrophages and T cells,

which are key mediators of inflammation in autoimmune diseases.

Internalization: Upon binding, the ADC-TNF-α complex is internalized by the target cell

through receptor-mediated endocytosis.

Payload Release: Within the cell, the ADC is trafficked to the lysosome, where the linker is

cleaved by lysosomal enzymes, releasing the active Fosimdesonide payload into the

cytoplasm.

Pharmacological Effect: The released Fosimdesonide, a glucocorticoid receptor modulator,

binds to and activates intracellular glucocorticoid receptors (GR). The activated GR then
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translocates to the nucleus and modulates the transcription of target genes, leading to a

potent anti-inflammatory response. This includes the upregulation of anti-inflammatory

proteins and the downregulation of pro-inflammatory cytokines and chemokines.

By delivering the glucocorticoid payload directly to the cells driving the inflammatory process,

Adalimumab Fosimdesonide is designed to maximize the anti-inflammatory effect at the site of

disease while minimizing systemic exposure to the active glucocorticoid.

Extracellular Space

Target Immune Cell (e.g., Macrophage)
Adalimumab Fosimdesonide

(ABBV-154)

Binding to tmTNF-α

Transmembrane TNF-α

Receptor-Mediated
Endocytosis

1. Targeting
Endosome

2. Internalization
Lysosome Fosimdesonide

(Payload)

3. Payload Release Glucocorticoid
Receptor (GR)

4. GR Binding Activated GR
Complex Nucleus

Translocation Modulation of
Gene Transcription

5. Transcriptional
     Modulation Anti-inflammatory

Effects
6. Therapeutic Effect

Click to download full resolution via product page

Mechanism of action of Adalimumab Fosimdesonide.

Pharmacodynamics
The primary pharmacodynamic effect of Fosimdesonide, following its release from the ADC, is

the modulation of glucocorticoid-responsive genes. A key consideration for a targeted

glucocorticoid approach is the potential for systemic glucocorticoid effects. Clinical studies with

Adalimumab Fosimdesonide have monitored serum cortisol levels as a biomarker for systemic

glucocorticoid activity. In a Phase 2b study in patients with rheumatoid arthritis, the rates of

treatment-emergent adverse events for all doses of ABBV-154 were similar to placebo,

suggesting a favorable safety profile with respect to systemic glucocorticoid side effects.[3]

Pharmacokinetics
The pharmacokinetic profile of Adalimumab Fosimdesonide has been evaluated in clinical

trials. A study in healthy adults assessed the pharmacokinetics following subcutaneous
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injections of two different formulations of ABBV-154.[4] The key pharmacokinetic parameters

measured included:

Cmax: Maximum Observed Plasma Concentration

Tmax: Time to Maximum Observed Plasma Concentration

AUCt: The Area Under the Plasma Concentration-Time Curve from Time 0 to Time of the

Last Measurable Concentration

AUC∞: The Area Under the Plasma Concentration-Time Curve from Time 0 to Infinity

t1/2: The Terminal Phase Elimination Half-Life

A clinical trial (NCT04888585) was designed to assess the pharmacokinetics of multiple

intravenous injections of ABBV-154 in participants with Rheumatoid Arthritis.[5]

Clinical Efficacy and Safety
The clinical development of Adalimumab Fosimdesonide has been investigated in patients

with rheumatoid arthritis (RA) and polymyalgia rheumatica (PMR). However, the development

of ABBV-154 was discontinued as the benefit-risk profile was not considered sufficiently

differentiated from existing therapies.[6]

Rheumatoid Arthritis
A Phase 2b, randomized, placebo-controlled trial evaluated the efficacy and safety of ABBV-

154 in patients with moderately to severely active RA who had an inadequate response to at

least one prior biologic or targeted synthetic disease-modifying antirheumatic drug

(b/tsDMARD).[3]

Table 1: ACR Response Rates at Week 12 in Patients with Rheumatoid Arthritis[3]
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Response
Placebo
(n=96)

ABBV-154
40 mg Q2W
(n=94)

ABBV-154
150 mg
Q2W (n=94)

ABBV-154
340 mg
Q2W (n=94)

ABBV-154
340 mg
Q4W (n=94)

ACR20 - P < 0.001 P < 0.001 P < 0.001 P < 0.001

ACR50 6.3%
25.5% (P <

0.001)

35.1% (P <

0.001)

44.4% (P <

0.001)

33.0% (P <

0.001)

ACR70 - - - - -

Q2W: every

other week;

Q4W: every 4

weeks.

Specific

percentages

for ACR20

and ACR70

were not

detailed in

the abstract

but were

noted as

significantly

higher in all

ABBV-154

groups

versus

placebo for

ACR20.

The study concluded that ABBV-154 demonstrated superior efficacy over placebo. The rates of

treatment-emergent adverse events were comparable to placebo.[3]

Polymyalgia Rheumatica
A Phase 2, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety

of ABBV-154 in adults with glucocorticoid-dependent PMR.[6][7] The primary endpoint was the
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time to disease flare.

Table 2: Efficacy Outcomes in Patients with Polymyalgia Rheumatica[6][7]

Outcome Placebo (n=50)
ABBV-154 40
mg Q2W
(n=42)

ABBV-154 150
mg Q2W
(n=45)

ABBV-154 340
mg Q2W
(n=44)

Hazard Ratio for

Time to Flare

(vs. Placebo)

- 0.49 (P=0.017) 0.44 (P=0.006) 0.20 (P < 0.001)

Flare-Free State

at Week 24
28.2% 46.4% 46.9%

70.6% (P <

0.001)

Mean Change in

Cumulative

Glucocorticoid

Dose by Week

24 (mg, vs.

Placebo)

- -88.7 -164.8 (P=0.007) -182.6 (P=0.003)

Q2W: every

other week.

ABBV-154 was generally well-tolerated, with treatment-emergent adverse events being similar

between the treatment and placebo groups.[7]

Key Experimental Protocols
In Vitro Glucocorticoid Receptor Activation Assay (GRE
Reporter Assay)
This assay is used to determine the potency of Fosimdesonide in activating the glucocorticoid

receptor.

Protocol:
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Cell Line: A human cell line (e.g., HeLa or A549) is stably transfected with a reporter plasmid

containing multiple copies of a glucocorticoid response element (GRE) upstream of a

luciferase reporter gene. These cells are also engineered to express the human

glucocorticoid receptor.

Cell Seeding: The reporter cells are seeded into 96-well plates at a predetermined density

and allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of Fosimdesonide or a

reference glucocorticoid agonist (e.g., dexamethasone).

Incubation: The plates are incubated for a defined period (e.g., 6-24 hours) to allow for GR

activation and subsequent luciferase gene expression.

Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is

added. The resulting luminescence, which is proportional to the level of GRE-mediated gene

transcription, is measured using a luminometer.

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of

the compound that produces 50% of the maximal response) is calculated to determine the

potency of Fosimdesonide.
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GRE Reporter Assay Workflow

1. Seed GRE-luciferase
reporter cells in 96-well plate

2. Add serial dilutions of
Fosimdesonide or control

3. Incubate for 6-24 hours

4. Lyse cells and add
luciferase substrate

5. Measure luminescence

6. Plot dose-response curve
and calculate EC50
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Workflow for a GRE reporter gene assay.

Lipopolysaccharide (LPS)-Stimulated Cytokine Release
Assay in Human Monocytes
This assay evaluates the anti-inflammatory activity of Adalimumab Fosimdesonide by

measuring the inhibition of pro-inflammatory cytokine production in human monocytes.
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Protocol:

Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated

from healthy donor blood by density gradient centrifugation. Monocytes are then purified

from the PBMC population.

Cell Culture: The purified monocytes are cultured in 96-well plates.

Treatment: The cells are pre-treated with various concentrations of Adalimumab

Fosimdesonide, adalimumab alone, or a control antibody for a specified duration.

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS), a potent inducer of

pro-inflammatory cytokine production, for a defined period (e.g., 6-24 hours).[8]

Supernatant Collection: After stimulation, the cell culture supernatants are collected.

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6,

IL-1β) in the supernatants are quantified using an enzyme-linked immunosorbent assay

(ELISA) or a multiplex cytokine assay.

Data Analysis: The percentage of inhibition of cytokine release by Adalimumab

Fosimdesonide is calculated relative to the LPS-stimulated control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15583008?utm_src=pdf-body
https://ashpublications.org/blood/article/96/7/2584/181113/Comprehensive-gene-expression-profile-of-LPS
https://www.benchchem.com/product/b15583008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LPS-Stimulated Cytokine Release Assay

1. Isolate human monocytes
from PBMCs

2. Culture monocytes in
96-well plates

3. Pre-treat with Adalimumab
Fosimdesonide or controls

4. Stimulate with LPS

5. Collect culture supernatants

6. Quantify cytokine levels
(e.g., ELISA)

7. Calculate percent inhibition
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Workflow for LPS-stimulated cytokine release assay.

Murine Collagen-Induced Arthritis (CIA) Model
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The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo

efficacy of anti-inflammatory therapeutics.

Protocol:

Animal Strain: DBA/1 mice, which are highly susceptible to CIA, are typically used.[1]

Immunization: On day 0, mice are immunized with an emulsion of type II collagen and

Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

Booster: On day 21, a booster immunization of type II collagen emulsified in Incomplete

Freund's Adjuvant (IFA) is administered.

Disease Monitoring: Following the booster immunization, mice are monitored daily for the

onset and severity of arthritis. Clinical signs are scored based on the degree of erythema

and swelling in the paws.

Treatment: Once arthritis is established, mice are treated with Adalimumab Fosimdesonide,

a control ADC, adalimumab alone, or vehicle.

Efficacy Assessment: The efficacy of the treatment is assessed by monitoring the clinical

arthritis score, paw swelling, and body weight over time. At the end of the study, joints may

be collected for histological analysis to evaluate inflammation, cartilage damage, and bone

erosion.

Conclusion
Fosimdesonide, as the glucocorticoid receptor modulator payload of Adalimumab

Fosimdesonide (ABBV-154), represents a sophisticated approach to targeted anti-

inflammatory therapy. The ADC is designed to leverage the specificity of adalimumab to deliver

a potent glucocorticoid directly to TNF-α expressing immune cells, thereby concentrating its

therapeutic effect at the site of inflammation. Preclinical and clinical data have demonstrated

the potential of this approach to achieve significant anti-inflammatory efficacy. While the clinical

development of Adalimumab Fosimdesonide has been discontinued, the pharmacological

principles and the data generated from its investigation provide valuable insights for the future

design and development of targeted immunomodulatory therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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